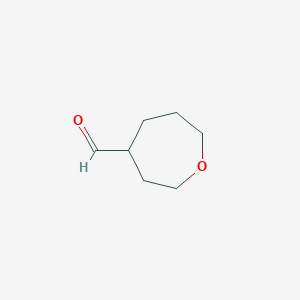
Oxepane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxepane-4-carbaldehyde is a chemical compound with the molecular formula C7H12O2 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a one-pot 4–7 step synthesis of mono-, bi-, and tricyclic oxepanes . This sequence entails a ring-closing ene-yne metathesis reaction as a key step . Another method involves a photoredox-catalyzed formal [5 + 2] annulation of N-alkoxypyridiniums and 1,3-dienes/1,3-enynes .Molecular Structure Analysis
The structure of this compound has been determined by high-level quantum mechanics . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
This compound undergoes a photoredox-catalyzed formal [5 + 2] annulation of N-alkoxypyridiniums and 1,3-dienes/1,3-enynes for rapid synthesis of structurally diverse alkene/alkyne-containing oxepanes . The reaction features selective functionalization of distal unactivated C(sp3)–H bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.17 . It is a liquid at room temperature . More detailed physical and chemical properties can be obtained from a real-time chemical predictor based on an advanced QSPR .Mecanismo De Acción
The mechanism of action of oxepane-4-carbaldehyde is not well understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators and cancer cells.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of certain inflammatory mediators such as prostaglandins and leukotrienes. It also exhibits anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to exhibit anti-bacterial properties by inhibiting the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxepane-4-carbaldehyde has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound that can be easily synthesized in the lab. It is also readily available in the market. However, one of the limitations is that it is a toxic compound that requires proper handling and disposal procedures.
Direcciones Futuras
There are several future directions for the research on oxepane-4-carbaldehyde. One of the future directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another future direction is to explore its potential as a starting material for the synthesis of novel organic compounds with potential biological activities.
Conclusion
In conclusion, this compound is a cyclic organic compound with various scientific research applications. It is synthesized by the reaction of 2,3-epoxy-1-propanol with formaldehyde in the presence of a catalyst. It exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. However, it is a toxic compound that requires proper handling and disposal procedures. There are several future directions for the research on this compound, including investigating its potential as a drug candidate and exploring its potential as a starting material for the synthesis of novel organic compounds.
Métodos De Síntesis
The synthesis of oxepane-4-carbaldehyde involves the reaction of 2,3-epoxy-1-propanol with formaldehyde in the presence of a catalyst. This reaction produces this compound as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
Oxepane-4-carbaldehyde has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as oxepane-4-carboxylic acid and oxepane-4-carboxamide. These compounds have potential applications in the pharmaceutical industry as they exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties.
Safety and Hazards
Propiedades
IUPAC Name |
oxepane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-7-2-1-4-9-5-3-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVZOEQHRCNLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1369165-85-4 |
Source


|
| Record name | oxepane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

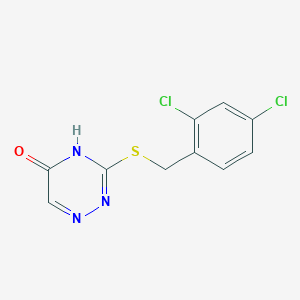
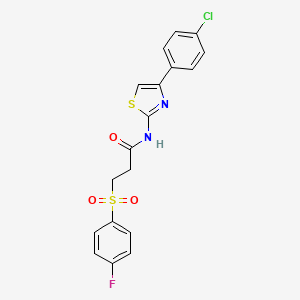
![2-[(4-Bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2621561.png)
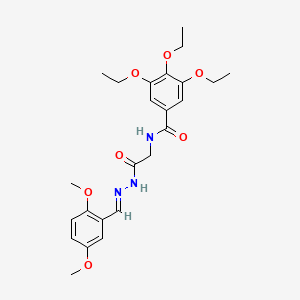
![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)

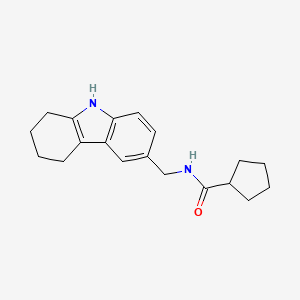
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2621570.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)
![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)
